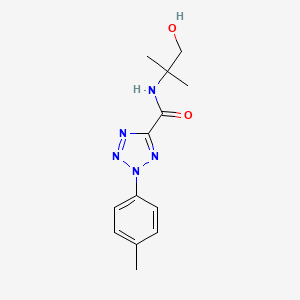

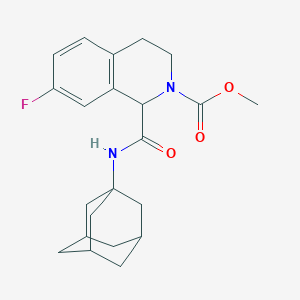

N-(1-羟基-2-甲基丙烷-2-基)-2-(对甲苯基)-2H-四唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various tetrazole derivatives with potential antiallergic properties and their synthesis, which may be relevant to the analysis of the compound . Tetrazoles are a class of compounds known for their bioactivity, including antiallergic effects, as demonstrated by the series of N-tetrazolylpyridinecarboxamides and their structure-activity relationships (SAR) . These compounds have been evaluated for their antiallergic activity using the passive cutaneous anaphylaxis (PCA) assay, with some showing promising oral activity and low toxicity .

Synthesis Analysis

The synthesis of tetrazole derivatives typically involves the use of starting materials that can provide the necessary functional groups for the formation of the tetrazole ring. For instance, the synthesis of N-tetrazolylpyridinecarboxamides involves the introduction of the tetrazolyl group at the 2-position of the pyridine nucleus . The synthesis of the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Although the exact synthesis of "N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide" is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is crucial for their biological activity. The crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar p-tolyl group, was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds . These structural features can influence the compound's stability and reactivity. The molecular structure of tetrazole derivatives can be characterized by various spectroscopic methods, as seen with the characterization of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole .

Chemical Reactions Analysis

The reactivity of tetrazole derivatives can be influenced by the substituents on the tetrazole ring and the surrounding functional groups. The papers do not provide specific reactions for "N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide," but they do discuss the reactivity of similar compounds. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Such reactions are indicative of the potential reactivity of tetrazole derivatives in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives, such as thermal stability, density, and enthalpy of formation, can be determined using techniques like differential scanning calorimetry (DSC) and computational methods . The thermal stability of the compounds is crucial for their safe handling and application. For example, the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex showed decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively . These properties are essential for predicting the behavior of the compounds under various conditions.

科学研究应用

在连续流动反应器中的合成和利用

该化合物在连续流动反应器中安全产生和合成利用叠氮化氢,有助于合成 5-取代-1H-四唑和 N-(2-叠氮乙基)酰胺。该方法突出了该化学物质在高温高压下促进反应中的作用,尽管叠氮化氢具有爆炸性,但仍能确保安全性 (Gutmann 等人,2012 年)。

微波辅助合成

该化合物参与四唑基吡唑酰胺的微波辅助合成,展示了一种快速有效的方法来创建具有潜在杀菌、杀虫、除草和抗菌活性的衍生物。与传统加热方法相比,该技术提供了更短的反应时间 (胡等人,2011 年)。

与生物大分子相互作用

对具有席夫碱配体的 Ni(II) 配合物的研究包括表征类似化合物与 DNA/蛋白质的相互作用,展示了它们在与生物大分子结合方面的潜力。这项研究提供了化合物在理解对各种细胞系的生化相互作用和细胞毒性方面的适用性的见解,这对于药物发现和开发过程至关重要 (于等人,2017 年)。

药物设计和药代动力学

该化合物已被研究其在 HIV-1 蛋白酶抑制剂的设计和分析中的作用,提供了一种有效的抑制机制,并提供了改善口服生物利用度的药代动力学性质的见解。晶体学分析支持其在模拟肽键中的效用,这对于抗病毒药物开发至关重要 (Abdel-Meguid 等人,1994 年)。

聚合催化剂

它在氮杂环丁烷开环聚合中起催化作用,导致形成具有特定端基官能度的聚合物。该化学物质作为末端官能和嵌段共聚物的合成引发剂,展示了其在材料科学中开发新型聚合物材料的用途 (Bakkali-Hassani 等人,2018 年)。

属性

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-9-4-6-10(7-5-9)18-16-11(15-17-18)12(20)14-13(2,3)8-19/h4-7,19H,8H2,1-3H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQXBSERIDLDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)